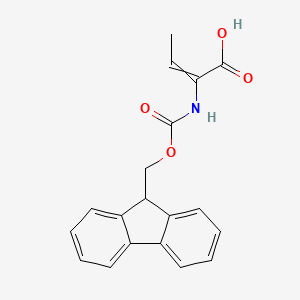

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid

Description

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid |

InChI |

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22) |

InChI Key |

MCHXCZMMTWJODE-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Aminobut-2-enoic Acid

The precursor 2-aminobut-2-enoic acid is synthesized via Neber rearrangement of N-chloroimidates. For example, but-3-enenitrile undergoes Pinner reaction with HCl/MeOH to form methyl imidate, which is chlorinated and rearranged under basic conditions to yield the α,β-unsaturated amino acid.

Fmoc Protection

The amino group is protected using Fmoc-Cl in a biphasic system (THF/H₂O) with NaHCO₃ as a base. The reaction proceeds at 0–25°C for 4–24 hours, achieving yields of 70–85% after purification by recrystallization (ethanol/water).

Key Reaction:

$$

\text{2-Aminobut-2-enoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Target Compound}

$$

Elimination from β-Hydroxy Amino Acid Precursors

Starting Material Preparation

β-Hydroxy amino acids (e.g., threonine derivatives) are synthesized via Sharpless epoxidation or enzymatic resolution. For instance, (2R,3R)-2-amino-3-hydroxybutanoic acid is prepared from L-threonine.

Dehydration to Form Double Bond

Dehydration is achieved using Burgess reagent (MeO₂CNSO₂NEt₃) in anhydrous THF at 60°C, inducing β-elimination to form the α,β-unsaturated backbone. Yields reach 65–78% with >95% E-selectivity.

Example Protocol:

- Protect β-hydroxy amino acid with Fmoc-Cl.

- Treat with Burgess reagent (1.2 equiv) in THF at 60°C for 6 hours.

- Purify via silica chromatography (hexane/ethyl acetate).

Cross-Metathesis of Allyl Glycine Derivatives

Grubbs-Catalyzed Metathesis

Allyl glycine derivatives (e.g., Fmoc-allylglycine-OtBu) undergo cross-metathesis with ethylene or styrene using Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂. The reaction forms the trans-diene product, which is hydrogenated to the desired α,β-unsaturated compound.

Stereochemical Control

Chiral auxiliaries (e.g., Evans oxazolidinones) ensure enantioselectivity. For (S)-configuration, L-homoserine derivatives are used, yielding >90% enantiomeric excess.

Optimized Conditions:

Asymmetric Synthesis via Chiral Pool Strategy

Starting from L-Glutamic Acid

L-Glutamic acid is converted to 4-methylene pyroglutamate via electrooxidation in an electrolytic cell (30 mA/cm², pH 7.4). Hydrolysis with LiOH yields 2-aminobut-2-enoic acid, which is Fmoc-protected.

Enzymatic Resolution

Racemic vinylglycine is resolved using papain or subtilisin to isolate the L-enantiomer. The Boc-protected intermediate is deprotected and reacted with Fmoc-Cl.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|---|---|

| Direct Fmoc Protection | 2-Aminobut-2-enoic acid | Fmoc-Cl reaction | 70–85 | Low | Moderate |

| β-Elimination | Threonine derivatives | Burgess reagent | 65–78 | High | High |

| Cross-Metathesis | Allyl glycine | Grubbs catalyst | 75–82 | Moderate | Low |

| Asymmetric Synthesis | L-Glutamic acid | Electrooxidation | 60–70 | High | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, typically using piperidine in an organic solvent.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, yielding the free amino acid .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Backbone Saturation vs. Unsaturation

The α,β-unsaturated system in the target compound contrasts with saturated analogs like Fmoc-D-Cys(Acm)-OH. However, it may also increase susceptibility to nucleophilic attack at the β-carbon, limiting compatibility with harsh reaction conditions .

Side Chain Functionality

- Azide vs. Thiol Groups: The azide in (S)-2-(Fmoc-amino)-4-azidobutanoic acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. In contrast, Fmoc-D-Cys(Acm)-OH contains a thiol protected by Acm, which requires iodine or silver nitrate for deprotection to form disulfide bonds .

- Aromatic Substitutions: The trifluoromethoxy group in the butanoic acid derivative (CAS 1260611-80-0) enhances lipophilicity and metabolic stability, making it suitable for membrane-permeable peptides. Conversely, the para-aminophenyl group in (2R)-3-(4-aminophenyl)-2-(Fmoc-amino)propanoic acid supports photo-crosslinking or affinity tagging .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid, also known as Fmoc-L-Vinylglycine, is a synthetic amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 1025434-04-1

Biological Activity

The biological activity of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid can be categorized into several key areas:

1. Inhibitory Effects on Enzymes

Research indicates that Fmoc-L-Vinylglycine exhibits inhibitory effects on various enzymes, particularly in the context of protease inhibition. The compound's structural features allow it to mimic natural substrates, thus interfering with enzyme activity.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of Fmoc-L-Vinylglycine possess antimicrobial properties against specific bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Potential in Cancer Therapy

There is emerging evidence that Fmoc-L-Vinylglycine and its analogs may play a role in cancer therapy by modulating pathways involved in cell proliferation and apoptosis. The compound's ability to interact with specific receptors or enzymes involved in tumor growth makes it a candidate for further investigation.

Case Studies

Several studies have explored the biological activity of Fmoc-L-Vinylglycine:

- Study 1 : In vitro assays demonstrated that Fmoc-L-Vinylglycine inhibited the activity of serine proteases, showing a dose-dependent response. The IC50 values indicated significant potency compared to control compounds.

- Study 2 : A study investigating the antimicrobial properties showed that Fmoc-L-Vinylglycine exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 323.34 g/mol |

| CAS Number | 1025434-04-1 |

| Antimicrobial Activity (MIC) | E. coli: X µg/mL |

| S. aureus: Y µg/mL | |

| Enzyme Inhibition IC50 | Z µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid?

- Methodological Answer : The compound is typically synthesized via Fmoc protection strategies. A common approach involves reacting the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate) under anhydrous conditions. For example, in related Fmoc-protected analogs, reactions are conducted in dichloromethane at controlled temperatures (-10°C to 20°C) to minimize side reactions like racemization . Post-reaction, purification is achieved via precipitation in cold ether or chromatographic techniques.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR : H and C NMR confirm the presence of the Fmoc group (characteristic aromatic protons at δ 7.3–7.8 ppm) and the α,β-unsaturated carboxylic acid moiety.

- Mass Spectrometry : MALDI-TOF or ESI-MS provides molecular ion peaks matching the expected molecular weight (e.g., [M+H] or [M-Na] adducts). For example, MALDI-TOF was used to confirm the mass of analogous Fmoc-protected amino acids .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity and identifies degradation products .

Q. What are the recommended storage conditions to maintain the stability of this Fmoc-protected amino acid derivative?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can lead to premature deprotection .

Advanced Research Questions

Q. What experimental strategies can minimize double bond isomerization during the synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid?

- Methodological Answer : Isomerization of the α,β-unsaturated carboxylic acid moiety can occur under basic or high-temperature conditions. To mitigate this:

- Use low temperatures (e.g., -10°C) during coupling reactions .

- Employ mild bases (e.g., DIEA) instead of strong bases like NaOH.

- Optimize reaction time to avoid prolonged exposure to basic environments.

- Monitor reaction progress via TLC or HPLC to detect isomerization early .

Q. How can researchers resolve contradictory HPLC and mass spectrometry data when characterizing this compound?

- Methodological Answer : Contradictions may arise from co-eluting impurities or degradation products. Strategies include:

- 2D Chromatography : Use orthogonal HPLC methods (e.g., C18 and HILIC columns) to separate isomers or closely related byproducts.

- High-Resolution MS (HRMS) : Differentiate between isobaric species by exact mass measurements (e.g., distinguishing between oxidation products and parent ions).

- NMR Analysis : H-C HSQC or COSY can identify structural anomalies not resolved by MS .

Q. What crystallographic approaches are optimal for determining the absolute configuration of this compound, especially considering potential enantiotopic ambiguities?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. To resolve enantiotropic ambiguities:

- Use Flack’s x parameter (superior to Rogers’ η for near-centrosymmetric structures) to refine the absolute configuration .

- Ensure high-resolution data (<1.0 Å) to accurately model electron density around chiral centers.

- Validate results with anomalous dispersion effects (e.g., using Cu-Kα radiation) .

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Steric hindrance from the Fmoc group and α,β-unsaturated bond may reduce coupling efficiency. Strategies include:

- Activation Reagents : Use HATU or PyBOP instead of DCC/HOBt for better reactivity.

- Double Coupling : Repeat coupling steps with fresh reagents to ensure complete reaction.

- Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics without degrading the Fmoc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.